molecular formula C25H19N3O3S B2372225 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 868376-49-2

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2372225
CAS RN: 868376-49-2
M. Wt: 441.51
InChI Key: XNXAALIQGGAAGL-QPLCGJKRSA-N
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Description

The compound “3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent yielded the respective amide derivatives. Next, removal of the Boc group with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide gave amine derivatives .


Chemical Reactions Analysis

The chemical reactions involving “3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide” are not well-documented in the literature .

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a compound that has been utilized in the synthesis of various heterocyclic compounds. Research by Darweesh et al. (2016) demonstrates the use of benzothiazole-based heterocycles in the efficient microwave-mediated synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which are important in medicinal chemistry (Darweesh et al., 2016).

Antimicrobial Activity

Compounds derived from benzothiazole, such as the one , have been studied for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives using 2-amino substituted benzothiazoles, which showed variable and modest antimicrobial activity (Patel et al., 2011).

Anticancer Research

Research into the anticancer properties of benzothiazole derivatives has been conducted. For instance, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides with benzothiazole, evaluating their anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of calcium currents mediated by Cav (L-type) channels .

Safety and Hazards

The safety and hazards associated with “3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide” are not well-documented in the literature .

Future Directions

The future directions for research on “3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information for the development of new drugs and therapies .

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S/c1-2-14-27-20-11-10-16-6-3-4-9-19(16)23(20)32-25(27)26-24(31)17-7-5-8-18(15-17)28-21(29)12-13-22(28)30/h2-11,15H,1,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXAALIQGGAAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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